2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
“2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains an ethoxy group and a trifluoromethyl group attached to the pyrrolidine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Aminopyrroles
A notable study involves the use of a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles through a 2H-azirine ring expansion strategy. This method yields compounds that can be transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis, demonstrating a novel approach to synthesizing aminopyrrole derivatives with potential pharmacological applications (Khlebnikov et al., 2018).
Metal-free Synthesis of Polysubstituted Pyrroles
Another research avenue explored the metal-free synthesis of polysubstituted pyrrole derivatives in an aqueous medium using surfactants. This method underscores the environmental sustainability of synthesizing complex heterocyclic compounds, potentially useful in drug discovery and materials science (Kumar et al., 2017).
Acylation of Pyrrolidine-2,4-diones
The acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids showcases a methodology for creating compounds with a broad range of biological activities. This work highlights the versatility of pyrrolidine derivatives as scaffolds in medicinal chemistry (Jones et al., 1990).
Ethylene Oligomerization Studies
Research on nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization provides insights into the catalytic potential of pyrrolidine derivatives in industrial applications, specifically in the synthesis of ethylene oligomers (Nyamato et al., 2016).
Synthesis of Pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine Derivatives
The synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine underlines the chemical diversity achievable with pyrrolidine derivatives, highlighting their potential utility in developing novel therapeutic agents (Kuznetsov & Chapyshev, 2007).
Future Directions
The development of new pyrrolidine compounds with different biological profiles is an active area of research in medicinal chemistry . The design of new molecules often involves modifying the pyrrolidine ring or its substituents to achieve desired physicochemical parameters and biological activity .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The structure of the compound, particularly the presence of the pyrrolidine ring, may influence its interaction with the environment .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins embedded within these membranes . These interactions can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, the compound can affect gene expression, cellular metabolism, and overall cell function. For instance, it can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation . These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its application in research and therapeutic contexts. Over time, the compound may undergo chemical degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that the compound can have sustained effects on cellular processes, such as prolonged activation or inhibition of signaling pathways . Understanding these temporal effects is crucial for optimizing the compound’s use in various experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology . At higher doses, it can induce significant changes, including toxic or adverse effects . For instance, high doses of the compound can lead to liver toxicity, as evidenced by elevated liver enzymes and histopathological changes . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can influence metabolic flux and metabolite levels, further impacting cellular function and overall physiology .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, it can interact with transporters and binding proteins, facilitating its distribution to specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and optimizing its use in research and therapeutic contexts.
properties
IUPAC Name |
2-amino-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)3-4-14(6-8)7(15)5-13/h2-6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHWFJUKBJKFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)C(=O)CN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.